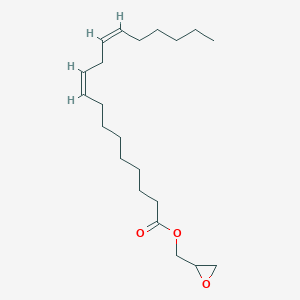

Glycidyl Linoleate

Description

Contextualization within the Glycidyl (B131873) Ester (GE) Class

Glycidyl esters (GEs) are a group of chemical compounds that form during the high-temperature processing of vegetable oils and fats, particularly during the deodorization step of refining which can exceed 200°C (392°F). merieuxnutrisciences.comfera.co.ukresearchgate.netresearchgate.netmdpi.com These esters consist of a fatty acid linked to a glycidol (B123203) molecule. larodan.com The specific fatty acid determines the type of glycidyl ester; in the case of Glycidyl Linoleate (B1235992), it is linoleic acid, an omega-6 fatty acid. larodan.comcaymanchem.com

The formation of GEs is not limited to the refining process; they can also be generated during other high-temperature food processing methods like frying, baking, and roasting. sfa.gov.sgnih.gov The presence of diglycerides (DAGs) and monoglycerides (B3428702) (MAGs) in oils significantly contributes to the formation of GEs. researchgate.netmdpi.com While GEs are found in most refined vegetable oils, the highest levels are often detected in palm oil. europa.eu

Significance as a Process-Induced Contaminant in Edible Oils and Processed Foods

Glycidyl Linoleate, along with other GEs, is considered a significant process-induced contaminant because of its widespread presence in a variety of common food products. ifst.orgmerieuxnutrisciences.com Refined oils are staple ingredients in countless processed foods, including margarines, baked goods like biscuits and bread, infant formulas, and fried products. merieuxnutrisciences.comfera.co.uksfa.gov.sg Consequently, the consumption of these foods can lead to dietary exposure to this compound and other GEs. merieuxnutrisciences.comsfa.gov.sg

Research has consistently detected GEs in a range of commercial edible oils. caymanchem.comresearchgate.netnih.gov The concentration of these contaminants can vary depending on the type of oil, the refining process used, and the processing conditions such as temperature and duration. researchgate.netsfa.gov.sg For instance, studies have shown that GE content increases significantly with deodorization time at temperatures below 200°C, while at higher temperatures, a sharp initial increase is followed by a gradual decrease, suggesting simultaneous formation and degradation. researchgate.net

Occurrence of Glycidyl Esters (GEs) in Various Edible Oils

The following table summarizes findings on the presence of GEs in different types of refined edible oils. Note that values can vary significantly based on processing methods.

| Oil Type | GEs Detected | Key Findings | Source |

|---|---|---|---|

| Palm Oil | Yes | Frequently contains the highest levels of GEs compared to other vegetable oils. | researchgate.neteuropa.eu |

| Soybean Oil | Yes | GEs are commonly found, with this compound being a notable component. | researchgate.netresearchgate.netnih.gov |

| Camellia Oil | Yes | Formation of GEs is observed during laboratory-scale refining. | researchgate.net |

| Rice Oil | Yes | Studies have reported the presence of GEs in commercial samples. | researchgate.net |

Overview of Toxicological Concerns and Health Implications via Glycidol Release

The primary toxicological concern surrounding this compound and other GEs is not due to the intact ester itself, but rather its breakdown product, glycidol. researchgate.netresearchgate.net Animal studies have demonstrated that upon ingestion, GEs are extensively hydrolyzed in the gastrointestinal tract, releasing free glycidol which is then absorbed into the body. caymanchem.comeuropa.eubund.de

Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). researchgate.netnih.govchiron.nochromatographyonline.com This classification is based on sufficient evidence of carcinogenicity in animal studies, where oral administration of glycidol was shown to induce tumors in multiple organs of rats and mice. europa.euresearchgate.netbund.de The mechanism of toxicity is believed to be genotoxic, meaning it can damage DNA. merieuxnutrisciences.commdpi.comresearchgate.net

In addition to its carcinogenic potential, glycidol has been shown in animal studies to be neurotoxic and to cause reproductive toxicity. mdpi.comresearchgate.net Because of these serious health concerns and the potential for glycidol to be released from GEs, regulatory bodies and food safety authorities advocate for minimizing the levels of GEs in food products to be "as low as reasonably achievable" (ALARA). mdpi.com The European Food Safety Authority (EFSA) has conducted risk assessments and established a margin of exposure (MoE) approach to evaluate the risk posed by glycidol. europa.euftb.com.hr An MoE of 25,000 or higher is generally considered to be of low health concern. europa.eu

Toxicological Profile of Glycidol

This table outlines the key toxicological classifications and findings related to glycidol, the hydrolysis product of this compound.

| Aspect | Finding/Classification | Source |

|---|---|---|

| Carcinogenicity (IARC) | Group 2A: "Probably carcinogenic to humans" | researchgate.netnih.govchiron.nochromatographyonline.com |

| Mechanism of Action | Considered to be a genotoxic carcinogen. | merieuxnutrisciences.commdpi.comresearchgate.net |

| Animal Studies | Induces tumors in various organs of rats and mice. | europa.euresearchgate.netbund.de |

| Other Toxic Effects | Neurotoxic and toxic for reproduction in animal studies. | mdpi.comresearchgate.net |

| Regulatory Approach | Margin of Exposure (MoE) used for risk assessment. | europa.euftb.com.hr |

Properties

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Glycidyl Linoleate Formation

Formation During High-Temperature Thermal Treatments of Oils and Fats

High temperatures are a critical factor in the formation of glycidyl (B131873) esters (GEs), including glycidyl linoleate (B1235992). nih.govftb.com.hr These compounds are typically generated during industrial refining processes and common cooking methods.

Deodorization Processes in Edible Oil Refining

The deodorization step in the refining of edible oils is a major contributor to the formation of glycidyl esters. nih.govresearchgate.netmdpi.com This process utilizes high temperatures, often exceeding 200°C (392°F), to remove undesirable volatile compounds that affect the oil's flavor and odor. walshmedicalmedia.comresearchgate.netresearchgate.net The formation of GEs, including glycidyl linoleate, is significant at temperatures above 230°C (446°F) and increases with both the temperature and duration of the deodorization process. ftb.com.hrresearchgate.netmdpi.com

Research has shown that while GE levels increase with deodorization time at temperatures below 200°C, a different pattern emerges at higher temperatures. researchgate.netacs.org Above 200°C, GE concentrations tend to rise sharply within the first one to two hours and then gradually decrease, indicating a simultaneous formation and degradation of these compounds at elevated temperatures. researchgate.netresearchgate.netacs.org For instance, one study found that the level of glycidyl esters in palm oil deodorized at temperatures above 230°C reached up to 3.8 mg/kg. researchgate.net

Cooking Processes in Food Preparation (e.g., frying, char-grilling)

Common cooking methods that involve high temperatures, such as frying and char-grilling, can also lead to the formation of this compound. walshmedicalmedia.comresearchgate.net Cooking temperatures are often in the range where GE formation is known to occur, around 200°C (392°F) or higher. walshmedicalmedia.comresearchgate.netresearchgate.net

Studies have detected the presence of GEs in various cooked foods. For example, GEs have been found in meat patties cooked by both gas-fired and char-grilling methods. walshmedicalmedia.comresearchgate.net Notably, char-grilling, which can reach temperatures between 350°C and 600°C (662°F and 1112°F), has been shown to produce significantly higher concentrations of GEs in meat compared to pan-frying. researchgate.netcabidigitallibrary.org The concentration of individual GEs, like this compound, in cooked meats often corresponds to the amount of the respective fatty acid present in the raw meat. walshmedicalmedia.comcabidigitallibrary.org For example, in cooked beef patties, glycidyl oleate (B1233923) was the most abundant GE, followed by glycidyl palmitate, glycidyl stearate, and then this compound. walshmedicalmedia.com

Precursors in this compound Synthesis Pathways

The formation of this compound is dependent on the presence of specific precursor molecules within the oil or fat. Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are the primary precursors for the synthesis of glycidyl esters. nih.govftb.com.hr

Role of Diacylglycerols (DAGs)

Diacylglycerols are considered the main precursors for the formation of glycidyl esters. mdpi.comacs.org The proposed mechanism involves the intramolecular elimination of a fatty acid from a DAG molecule. acs.organalis.com.my The concentration of DAGs in an oil is a significant factor influencing the amount of GEs formed. researchgate.net Oils with a high DAG content, such as palm oil, tend to have higher levels of GEs. ftb.com.hrftb.com.hr In fact, some research indicates that the GE content in oils with high DAG concentrations can be 10 to 43 times higher than in oils with low DAG content. ftb.com.hrftb.com.hr The formation of GEs from DAGs is directly related to high temperatures and does not require the presence of chlorine compounds. ftb.com.hrftb.com.hr

Factors Influencing this compound Formation Kinetics

The rate of this compound formation is influenced by several key factors. The kinetics of GE formation and degradation are complex and can be modeled as pseudo-first-order reactions, with the rate constants following the Arrhenius equation. acs.orgnih.gov

Temperature and Time: As previously discussed, temperature is a critical factor. The formation of GEs increases significantly at temperatures above 200°C. researchgate.netftb.com.hr The duration of the heat treatment also plays a crucial role; however, at very high temperatures, a balance between formation and degradation is often reached over time. researchgate.netftb.com.hr

Precursor Concentration: The amount of DAGs and MAGs present in the oil directly impacts the potential for GE formation. researchgate.netftb.com.hr Higher initial concentrations of these precursors will generally lead to higher levels of GEs.

Type of Oil: The composition of the oil, including its fatty acid profile and the natural presence of precursors and other compounds, influences GE formation. srce.hr For instance, palm oil, which is rich in DAGs, tends to form higher levels of GEs compared to many other vegetable oils. ftb.com.hrftb.com.hr

Other Factors: The presence of other compounds can also affect GE formation. For example, free radicals generated during lipid oxidation can promote the formation of a cyclic acyloxonium free radical intermediate, which is a key step in GE formation. acs.orgnih.gov Consequently, the presence of pro-oxidants like iron ions (Fe³⁺) can enhance GE formation, while antioxidants can inhibit it by scavenging these free radicals. acs.orgnih.gov

Interactive Data Table: Factors Affecting Glycidyl Ester (GE) Formation

| Factor | Influence on GE Formation | Research Findings |

| Temperature | Higher temperatures generally increase the rate of formation. | GE formation is significant above 200°C and increases with temperature. researchgate.netftb.com.hr At very high temperatures, degradation also occurs. researchgate.net |

| Time | Longer heating times can lead to higher GE levels, up to a point. | GE levels can increase with time, but a plateau or decrease may be observed as degradation begins. researchgate.net |

| Diacylglycerols (DAGs) | Higher concentrations lead to higher GE formation. | Oils with high DAG content have been found to have 10-43 times more GEs. ftb.com.hrftb.com.hr |

| Monoacylglycerols (MAGs) | Are also precursors, but their contribution is often less than DAGs. | MAGs are reactive precursors, but their lower concentration in most oils limits their overall impact. researchgate.net |

| Oil Type | The inherent composition of the oil matters. | Palm oil, with its high DAG content, typically has higher GE levels than many other vegetable oils. ftb.com.hrftb.com.hr |

| Free Radicals | Promote the formation of a key intermediate. | Lipid oxidation-generated free radicals can enhance the formation of the cyclic acyloxonium intermediate. acs.orgnih.gov |

| Metal Ions (e.g., Fe³⁺) | Can catalyze reactions that promote GE formation. | Fe³⁺ can promote the generation of free radicals, thus increasing GE formation. acs.orgnih.gov |

| Antioxidants | Can inhibit GE formation. | Antioxidants can scavenge free radicals, thereby inhibiting the formation of the cyclic acyloxonium intermediate. acs.orgnih.gov |

Thermal Conditions (Temperature and Residence Time)

Temperature and heating duration are critical factors in the formation of glycidyl esters (GEs) such as this compound. ftb.com.hr The formation of GEs generally begins at temperatures around 200°C and increases significantly at temperatures above 230°C. nih.gov

Research conducted on various vegetable oils demonstrates a clear correlation between temperature, time, and GE concentration. In studies on soybean, camellia, and palm oils, GE content increased with longer deodorization times at temperatures below 200°C. researchgate.net However, at temperatures exceeding 200°C, GE concentrations were observed to rise sharply within the first one to two hours of heating, followed by a gradual decline. researchgate.net This suggests that at higher temperatures, both the formation and degradation of GEs occur simultaneously. researchgate.netmdpi.com For instance, the degradation rate of GEs is often higher than the formation rate at elevated temperatures. mdpi.com

A kinetic analysis of GE formation and degradation in palm oil indicated that both processes follow pseudo-first-order reactions. researchgate.net The activation energy for GE degradation was found to be significantly lower than that for its formation, confirming that degradation occurs more readily. researchgate.net

Table 1: Effect of Deodorization Temperature and Time on Glycidyl Ester (GE) Content in Soybean Oil This interactive table is based on findings that show GE levels change with varying thermal conditions. Data is illustrative of trends reported in scientific literature. researchgate.net

| Deodorization Temperature (°C) | Heating Time (hours) | Relative GE Concentration |

| 180 | 1.0 | Low |

| 180 | 3.0 | Moderate |

| 220 | 1.0 | High |

| 220 | 3.0 | Very High |

| 260 | 1.0 | Very High |

| 260 | 3.0 | High (degradation observed) |

Catalytic Effects of Metal Ions (e.g., Fe³⁺)

Metal ions, particularly iron in its ferric state (Fe³⁺), have been shown to catalyze the formation of glycidyl esters. nih.govacs.org Studies involving various plant oils, including those rich in linoleic acid like soybean and linseed oil, demonstrated that the presence of Fe³⁺ promotes the generation of GEs during high-temperature exposure. nih.govacs.orgresearchgate.net The catalytic effect of Fe³⁺ is linked to its ability to promote the generation of free radicals. nih.govebin.pub This catalytic action enhances the formation of key intermediates necessary for GE synthesis. nih.govacs.org The pro-oxidant effect of metals like Fe²⁺ and Fe³⁺ is a known factor in lipid oxidation, which is directly linked to GE formation. sbq.org.br

Conversely, the catalytic promotion of GE formation by Fe³⁺ can be inhibited by the presence of antioxidants. nih.govacs.orgresearchgate.net Antioxidants function by scavenging the free radicals that Fe³⁺ helps to generate, thereby disrupting the formation pathway of the glycidyl ester intermediates. nih.govacs.org

Influence of Lipid Oxidation Processes

Lipid oxidation is a key process that influences the formation of this compound. The autoxidation of polyunsaturated fatty acids like linoleic acid generates hydroperoxides. pan.olsztyn.pl The formation of GEs is promoted by free radicals generated during lipid oxidation. nih.govacs.org One proposed mechanism suggests that free radicals produced in the lipid oxidation process can be transferred to diacylglycerols (DAGs), which are primary precursors to GEs, thereby promoting the formation of the necessary intermediates. nih.govacs.orgresearchgate.net

The connection between lipid oxidation and GE formation is further supported by the inhibitory effect of antioxidants. nih.govresearchgate.net Antioxidants, such as tert-butylhydroquinone (B1681946) and α-tocopherol, suppress GE formation not only by their general effect on lipid oxidation but also by directly affecting the formation of the cyclic acyloxonium intermediate. nih.govacs.org

Proposed Chemical Reaction Mechanisms and Intermediates

The formation of glycidyl esters from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at high temperatures is believed to proceed through an intramolecular rearrangement. researchgate.netresearchgate.net This process involves the formation of a reactive intermediate, a cyclic acyloxonium ion, which then rearranges to form the final glycidyl ester product. researchgate.netanalis.com.my

Role of Cyclic Acyloxonium Free Radical Intermediates (CAFRI)

A key development in understanding the formation of glycidyl esters is the proposed free-radical-mediated mechanism involving a Cyclic Acyloxonium Free Radical Intermediate (CAFRI) . nih.govacs.org This pathway diverges from earlier theories that proposed only cationic intermediates.

Strong evidence for the existence of CAFRI has been provided through advanced analytical techniques. nih.govacs.org Fourier transform infrared spectroscopy (FTIR) has been used to monitor the formation of the cyclic acyloxonium structure during the heating of GE precursors. researchgate.netnih.gov Furthermore, the presence of a radical adduct was identified using quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS/MS), which strongly supports the formation of CAFRI. nih.govacs.org

According to this mechanism, free radicals generated during lipid oxidation are transferred to a precursor molecule like a diacylglycerol. nih.govresearchgate.net This initiates the formation of the CAFRI, which is a crucial step in the pathway leading to the glycidyl ester. nih.govacs.org Factors that promote free radical generation, such as the presence of Fe³⁺ ions, directly enhance the formation of CAFRI and consequently increase the yield of glycidyl esters. nih.govacs.orgebin.pub Conversely, antioxidants inhibit GE formation by scavenging these free radicals, thereby disrupting the formation of CAFRI. nih.govacs.org

Research on Occurrence and Distribution of Glycidyl Linoleate

Detection in Commercial Processed Food Products and Oil-Based Formulations

Glycidyl (B131873) linoleate (B1235992) is not only found in refined oils but also in a wide array of commercially processed foods that use these oils as ingredients. mdpi.comnih.gov The heating of food, especially at high temperatures during cooking methods like frying and baking, can also contribute to the formation of GEs. nih.govmdpi.com

The presence of glycidyl esters in infant formula is a significant area of research, as formula can be the sole source of nutrition for some infants. caymanchem.comcaymanchem.combund.de Studies have detected glycidyl linoleate and other GEs in commercial infant formulas. caymanchem.comcaymanchem.com The source of these contaminants is the refined vegetable oils used in the formulation of these products. bund.dejfda-online.com Regulatory bodies have expressed concern over the levels of GEs in infant formula, leading to recommendations for monitoring and reduction. bund.de Research has been conducted to develop and validate analytical methods for the accurate quantification of GEs in these sensitive products. jfda-online.com

Research has shown that glycidyl esters, including this compound, can be formed in meat during cooking. cabidigitallibrary.org One study investigated the formation of GEs in ground beef, pork, and chicken patties cooked using different methods. cabidigitallibrary.org The results indicated that high-temperature cooking methods, such as char-grilling, led to higher concentrations of GEs compared to gas-fired cooking. cabidigitallibrary.org

The study found a correlation between the fatty acid composition of the raw meat and the types of glycidyl esters formed upon cooking. cabidigitallibrary.org For example, in cooked pork samples, glycidyl oleate (B1233923) was the most abundant GE, followed by glycidyl palmitate, glycidyl stearate, and then this compound. cabidigitallibrary.org This suggests that the naturally occurring fatty acids in the meat serve as precursors for the formation of their corresponding glycidyl esters during the cooking process. cabidigitallibrary.org

The table below shows the concentration of various glycidyl esters in cooked pork samples after 10 minutes of cooking, as reported in one study. cabidigitallibrary.org

| Glycidyl Ester | Concentration (ng/g) | Percentage of Total GEs |

| Glycidyl Oleate | 57.3 ± 2.4 | 34.5% |

| Glycidyl Palmitate | 53.0 ± 1.9 | 32.1% |

| Glycidyl Stearate | 41.8 ± 1.7 | 25.1% |

| This compound | 12.3 ± 0.7 | 7.4% |

| Glycidyl Linolenate | 1.3 ± 0.5 | 0.8% |

Beyond infant formula and cooked meats, this compound has been detected in a variety of other commercially prepared foods. mdpi.comnih.gov These include products that are typically fried or contain refined fats and oils. Examples of such foods where GEs have been found include instant noodles, fried chicken, fried confectionery, fried bread, mayonnaise, and dressings. nih.gov

In many of these products, glycidyl oleate was found in the highest amounts, often followed by this compound or glycidyl palmitate, depending on the specific food item and the oils used in its preparation. mdpi.comnih.gov For instance, in fried confectionery, fried bread, mayonnaise, and dressing, GEs were detected with the highest amounts of oleate fatty acids, followed by linoleate. nih.gov The presence of these compounds in a wide range of common food products highlights the various dietary sources through which exposure to glycidyl esters can occur. nih.govmdpi.com

Toxicological Assessment and Biological Interaction Studies

In Vivo Metabolism and Pharmacokinetics of Glycidyl (B131873) Linoleate (B1235992)

The in vivo fate of glycidyl linoleate is intrinsically linked to its hydrolysis and the subsequent systemic exposure to its metabolite, glycidol (B123203).

Upon oral ingestion, this compound is subject to hydrolysis in the gastrointestinal tract, a process catalyzed by lipases that cleave the ester bond to release free glycidol and linoleic acid. researchgate.netfigshare.com This enzymatic breakdown is a critical step, as it is hypothesized that the toxicological effects of glycidyl esters are primarily driven by the release of glycidol. researchgate.netresearchgate.net Studies using in vitro gastrointestinal models have demonstrated that the hydrolysis of glycidyl esters is rapid and efficient, particularly under the action of lipase (B570770). figshare.com The efficiency of this process suggests that for risk assessment purposes, it is often assumed that glycidyl esters are completely hydrolyzed to glycidol in the gastrointestinal tract. researchgate.net This conversion is a key consideration, as glycidol is a known genotoxic carcinogen. researchgate.netanalis.com.my

The environment of the gastrointestinal tract, including pH, plays a role in this process. For instance, lipase activity is highly efficient at a pH of 4.8 but is inhibited at a very low pH of 1.7. figshare.com In the absence of lipase, glycidyl esters are relatively stable. figshare.com The presence of a food matrix, such as milk, does not appear to impede this rapid, pH-dependent hydrolysis. figshare.com The rapid release of glycidol from its ester form in the gut makes it readily available for absorption. researchgate.netbund.de

Following oral administration of this compound, glycidol is detected in the plasma, while the parent compound, this compound, is often below the limit of quantification. researchgate.netnih.gov This indicates a swift and extensive hydrolysis in the gastrointestinal tract and rapid absorption of the resulting glycidol. bund.de

In rats, the administration of this compound leads to plasma glycidol concentration-time profiles that are very similar to those observed after the administration of an equimolar dose of glycidol itself. researchgate.netnih.govuzh.ch For example, after administering 341 mg/kg body weight of this compound to rats, the maximum concentration (Cmax) and the area under the curve (AUC) of plasma glycidol were 77% and 128%, respectively, of those seen after a 75 mg/kg body weight dose of glycidol. uzh.ch This suggests a high degree of bioavailability of glycidol from this compound in this species. uzh.ch

The half-life of glycidol in plasma after oral administration in rats has been reported to be 1.28 hours. uzh.ch After intravenous administration, the half-life was shorter, at 0.367 hours. uzh.ch

Significant species differences exist in the toxicokinetics and bioavailability of glycidol derived from this compound, particularly between rodents and primates. nih.govmdpi.com

In a comparative study, male Crl:CD(SD) rats and cynomolgus monkeys were given equimolar doses of this compound (341 mg/kg) or glycidol (75 mg/kg). researchgate.netnih.gov In rats, the plasma glycidol profiles were similar for both administered compounds. nih.gov However, in monkeys, the Cmax and AUC for glycidol after this compound administration were significantly lower than after glycidol administration. nih.gov The oral bioavailability of glycidol in monkeys was 34.3%, which was markedly lower than the 68.8% observed in rats at the same dose of glycidol. nih.gov

Furthermore, the Cmax and AUC for plasma glycidol from this compound in monkeys were only 17% and 56%, respectively, of those observed after direct glycidol administration. uzh.ch The time to reach maximum plasma concentration (Tmax) was also longer in monkeys compared to rats. researchgate.net These findings highlight that the bioavailability of glycidol from this compound is lower in monkeys than in rats, a crucial factor to consider when extrapolating animal data for human risk assessment. nih.govuzh.ch

Interactive Data Table: Comparative Plasma Glycidol Kinetics

| Species | Compound Administered | Dose (mg/kg bw) | Glycidol Cmax (% of Glycidol Dose) | Glycidol AUC (% of Glycidol Dose) |

| Rat | This compound | 341 | 77% | 128% |

| Monkey | This compound | 341 | 17% | 56% |

Data derived from studies comparing equimolar doses of this compound and glycidol. uzh.ch

Once systemically available, glycidol undergoes further metabolism. Due to its reactive epoxide ring, glycidol can react with various cellular components. bund.de A primary detoxification pathway for glycidol involves conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione transferases. uzh.chnih.gov This initial conjugation forms S-(2,3-dihydroxypropyl)glutathione. uzh.chresearchgate.net

This glutathione conjugate is then further metabolized through the mercapturic acid pathway. nih.gov This involves the enzymatic removal of glutamyl and glycine (B1666218) residues to form the cysteine conjugate, which is subsequently N-acetylated to yield the corresponding mercapturic acid derivative, S-(2,3-dihydroxypropyl)mercapturic acid (DHPMA). uzh.chnih.gov DHPMA is a major urinary metabolite and serves as a biomarker for glycidol exposure. uzh.chresearchgate.net In rats, a significant portion of an administered glycidol dose is excreted as DHPMA in the urine. uzh.ch

Other metabolites of glycidol that have been identified in urine include S-(2,3-dihydroxypropyl)cysteine and β-chlorolactic acid. uzh.ch The formation of hemoglobin adducts, such as N-(2,3-dihydroxypropyl)valine (DHPV), is another important consequence of systemic glycidol exposure and is used as a biomarker of internal dose. uzh.chd-nb.info

The release of glycidol from glycidyl esters like this compound is critically dependent on the action of lipases in the digestive tract. nih.govresearchgate.net Lipases are enzymes responsible for the hydrolysis of fats. nih.gov Therefore, factors that influence lipase activity can, in turn, affect the rate and extent of glycidol release and subsequent systemic exposure. nih.gov

It has been proposed that dietary factors, such as high-fat intake, can influence lipase activity. nih.gov For example, a high-fat diet in mice has been shown to lower lipase activity, which in turn reduced the formation of the glycidol-hemoglobin adduct (diHOPrVal) after administration of glycidyl oleate (B1233923). nih.gov This suggests that reduced lipase activity can decrease the in vivo degradation of glycidyl esters to glycidol. nih.gov This finding indicates that dietary habits could potentially modulate the internal exposure and associated risks of glycidyl esters. nih.gov

Metabolite Profiling (e.g., Glutathione Conjugates, Mercapturic Acid Derivatives)

Genotoxicity Studies on this compound and its Metabolites

The genotoxic potential of this compound is primarily attributed to its hydrolysis product, glycidol. researchgate.netnih.gov Glycidol itself is recognized as a genotoxic and carcinogenic compound. researchgate.netwho.int

In a bacterial reverse mutation test (Ames test), both this compound and glycidol showed positive responses, indicating mutagenic activity. researchgate.netnih.gov However, the positive responses for this compound were less potent than those for glycidol and were observed in the same bacterial strains where glycidol showed strong positive results. nih.gov This suggests that the mutagenicity of this compound in this assay is due to the release of glycidol. nih.govmedjrf.com

In an in vitro chromosomal aberration test using Chinese hamster lung cells, this compound did not induce chromosome aberrations. nih.govmedjrf.com In contrast, glycidol did induce structural chromosome aberrations both with and without metabolic activation. nih.gov

In an in vivo bone marrow micronucleus test in mice, neither this compound nor glycidol induced a significant increase in micronucleated polychromatic erythrocytes. nih.govmedjrf.com

Interactive Data Table: Genotoxicity of this compound vs. Glycidol

| Assay | Test System | This compound Result | Glycidol Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Positive | Positive (stronger) |

| In Vitro Chromosomal Aberration | Chinese Hamster Lung Cells | Negative | Positive |

| In Vivo Bone Marrow Micronucleus | Mice | Negative | Negative |

Data compiled from published genotoxicity studies. nih.govmedjrf.com

In Vivo Genotoxicity Assessment (e.g., Bone Marrow Micronucleus Test)

Carcinogenicity and Chronic Toxicity Investigations of Glycidol

The carcinogenicity of glycidol, the active metabolite of this compound, has been extensively studied. The International Agency for Research on Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals. bund.defood.gov.uk

Long-term carcinogenicity studies in rodents have provided clear evidence of glycidol's carcinogenic effects. ca.gov

Studies in Rats and Mice: A key two-year study by the National Toxicology Program (NTP) involved the oral administration of glycidol to rats and mice. bund.de In this study, glycidol was shown to increase the incidence of tumors in multiple organs in both sexes of both species. food.gov.ukca.gov

In rats , tumor increases were observed in the peritoneum, tunica vaginalis, brain, forestomach, intestine, mammary gland, skin, thyroid gland, Zymbal's gland, clitoral gland, and oral mucosa. bund.deca.gov

In mice , administration of glycidol led to a significantly higher incidence of Harderian gland tumors and tumors of the forestomach, liver, lung, skin, mammary gland, and uterus. bund.deca.gov

Table 3: Selected Tumor Sites in NTP Long-Term Glycidol Studies

| Species | Sex | Tumor Sites with Increased Incidence |

|---|---|---|

| Rat | Male | Peritoneum, Tunica Vaginalis, Brain, Forestomach, Intestine, Mammary Gland, Skin, Thyroid Gland, Zymbal's Gland bund.deca.gov |

| Female | Leukemia, Brain, Clitoral Gland, Forestomach, Mammary Gland, Oral Mucosa, Thyroid Gland ca.gov | |

| Mouse | Male | Forestomach, Harderian Gland, Liver, Lung, Skin ca.gov |

| Female | Harderian Gland, Mammary Gland, Skin, Subcutaneous Tissue, Uterus ca.gov |

In risk assessment, identifying the most sensitive endpoint—the adverse effect that occurs at the lowest dose—is crucial. For glycidol, carcinogenicity is considered the most critical endpoint for long-term exposure. bund.dewho.int

Based on long-term studies in rats, the development of mesothelioma in the tunica vaginalis and peritoneum in male rats has been identified as among the most sensitive endpoints regarding the genotoxic and carcinogenic effect of glycidol. bund.dewho.int

Other toxic effects of glycidol observed in animal studies include neurotoxicity, nephrotoxicity, and reproductive toxicity, specifically affecting the testes. bund.defood.gov.uk

Carcinogens are broadly classified based on their mechanism of action as either genotoxic or non-genotoxic. plos.orgnih.govmdpi.com

Genotoxic carcinogens directly interact with DNA to cause mutations, and it is generally assumed that there is no threshold below which they are safe. nih.goveuropa.eu

Non-genotoxic carcinogens induce cancer through other mechanisms, such as cytotoxicity, inflammation, or hormonal disruption, and are thought to have a threshold dose. nih.govmdpi.com

There is strong evidence from in vitro data and some from in vivo studies that glycidol is a genotoxic carcinogen. bund.defood.gov.ukwho.int Its ability to form DNA adducts and induce mutations in various test systems supports a genotoxic mode of action. bund.denih.gov The induction of tumors in multiple organs in different species is also characteristic of genotoxic carcinogens. mdpi.com The scientific consensus is that the carcinogenic effects of glycidol are likely mediated through a genotoxic pathway. researchgate.net

Identification of Sensitive Toxicological Endpoints

Biomarkers of Internal Exposure to Glycidol from this compound

Following ingestion, glycidyl esters like this compound are hydrolyzed in the gastrointestinal tract, releasing glycidol which can then systemically circulate. d-nb.inforesearchgate.net To assess the internal exposure to this reactive epoxide, researchers utilize biomarkers, which are measurable indicators of the presence or extent of a substance in the body.

Quantification of N-(2,3-dihydroxypropyl)valine (DHPV) Hemoglobin Adducts

A key biomarker for glycidol exposure is the N-(2,3-dihydroxypropyl)valine (DHPV) hemoglobin adduct. d-nb.infouzh.chmdpi.com Glycidol can react with the N-terminal valine of hemoglobin to form this stable adduct. d-nb.infomdpi.com The formation of DHPV has been documented in both animal studies and in humans following the consumption of food containing glycidyl fatty acid esters. uzh.chpublisso.de

Methods have been developed to quantify DHPV levels in blood samples. One such method involves a modified Edman degradation followed by analysis using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). d-nb.infonih.gov This allows for the precise measurement of the adduct, providing a reliable metric of internal glycidol exposure. d-nb.info Studies have shown that DHPV is a chemically stable adduct, and its levels decrease in a manner consistent with the normal turnover of red blood cells. osti.govnih.gov

In a controlled human study, the consumption of palm fat with a high content of ester-bound glycidol led to a clear increase in DHPV levels in all participants. The mean adduct level rose from a baseline of 4.0 to 12.2 pmol/g hemoglobin over a 4-week period. d-nb.infonih.gov

Correlation of Adduct Levels with Dietary Intake

Research has focused on establishing a correlation between the levels of DHPV hemoglobin adducts and the dietary intake of glycidyl esters. A controlled exposure study in humans demonstrated a direct relationship between the consumption of glycidyl esters and increased DHPV levels. d-nb.infonih.gov In this study, a mean adduct level/dose ratio of 0.082 pmol 2,3-diHOPr-Val/g hemoglobin per µg glycidol/kg body weight was determined. d-nb.infonih.gov

However, some studies have noted that the background levels of DHPV in the general population are higher than what can be explained by dietary exposure to glycidyl esters alone. nih.govmdpi.com This suggests that there may be other sources of glycidol exposure or endogenous formation of the compound. nih.gov For instance, one study found no significant difference in DHPV levels between a group with increased glycidyl fatty acid ester intake and a group with lower intake. uzh.ch Another study with children showed a fivefold variation in adduct levels (approximately 4–20 pmol/g Hb), which could not be solely attributed to dietary habits. mdpi.com These findings indicate that while DHPV is a proven biomarker for glycidyl exposure, the relationship with dietary intake from sources like this compound can be complex and influenced by other factors. mdpi.comnih.gov

Toxicological Risk Assessment Frameworks

The toxicological risk assessment of glycidyl esters, including this compound, is a critical process for regulatory agencies to protect public health. This involves evaluating the potential for adverse health effects and establishing safe levels of exposure.

Application of Margin of Exposure (MoE)

For genotoxic carcinogens like glycidol, for which a safe threshold cannot be established, the Margin of Exposure (MoE) approach is utilized for risk characterization. fediol.eubund.deeufic.org The MoE is a ratio of a toxicological reference point, such as the benchmark dose lower confidence limit (BMDL10) or the dose that causes tumors in 25% of animals (T25), to the estimated human exposure. bund.defood.gov.uknih.gov A higher MoE indicates a lower level of health concern. eufic.org

The European Food Safety Authority (EFSA) and other bodies consider an MoE of 25,000 or higher to be of low concern for public health. bund.defood.gov.ukeuropa.eu For glycidol, EFSA selected a T25 value of 10.2 mg/kg body weight per day. food.gov.uk Exposure scenarios for infants, toddlers, and other children have resulted in MoEs ranging from 12,800 down to 2,100 for infants on a formula-only diet, raising health concerns. food.gov.ukeuropa.eu

Margin of Exposure (MoE) for Glycidol

| Population Group | Estimated MoE Range | Level of Health Concern (if MoE < 25,000) |

|---|---|---|

| Infants (Formula-only) | 2,100 - 5,500 | High |

| Infants, Toddlers, Children | 4,900 - 12,800 | Concern |

| General Population (High Consumers) | < 25,000 | Potential Concern |

Regulatory Classifications and Risk Management Strategies

Glycidol is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). nih.govdiva-portal.orgwho.int This classification underscores the need for stringent risk management strategies.

Regulatory bodies have implemented measures to reduce exposure to glycidyl esters from food. The European Union has established maximum levels for glycidyl fatty acid esters in various foodstuffs, including vegetable oils and fats, infant formula, and foods for special medical purposes. merieuxnutrisciences.comages.ateurofins.de For instance, Regulation (EU) 2023/915 sets these maximum levels. merieuxnutrisciences.comeurofins.de

Mitigation strategies focus on preventing the formation of glycidyl esters during the food production process, particularly during the high-temperature refining of edible oils. fediol.euresearchgate.net These strategies include modifying the refining process, such as reducing the temperature and duration of the deodorization step, and removing precursors from the raw materials. fediol.euresearchgate.netcfs.gov.hk The food industry has been actively working on implementing these mitigation measures to lower the levels of glycidyl esters in their products. fediol.eucfs.gov.hk

Analytical Methodologies for Glycidyl Linoleate Quantification

Direct Detection Approaches

Direct methods aim to quantify the intact glycidyl (B131873) linoleate (B1235992) molecule without prior chemical modification. These techniques are valued for their specificity and ability to provide information on individual glycidyl ester species. analis.com.my

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (LC-TOFMS, UHPLC-MS/MS-QqQ) variations are the most prominent direct detection methods for glycidyl linoleate. analis.com.myresearchgate.netresearchgate.netacs.org These methods offer high sensitivity and specificity, allowing for the quantification of individual glycidyl esters, including this compound, directly from the oil matrix. analis.com.mynih.gov

Sample preparation for LC-MS analysis often involves a dilution step, and in some cases, a cleanup procedure using solid-phase extraction (SPE) to remove matrix interferences. researchgate.netresearchgate.net For instance, a double SPE procedure has been successfully employed to clean up oil samples before LC-MS analysis. researchgate.net However, some methods have been developed that require no sample cleanup, simplifying the workflow. nih.gov

The use of different LC-MS platforms has been explored. For example, a method was validated using both a time-of-flight (LC-TOF-MS) and a triple-quadrupole (LC-MS/MS) system for the analysis of seven glycidyl esters, including this compound. researchgate.netacs.org Ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS-QqQ) has also been utilized, demonstrating the continuous advancement in chromatographic separation and detection capabilities.

A key advantage of direct LC-MS methods is the avoidance of harsh chemical reactions that could potentially alter the analyte or lead to the interconversion between different related compounds. mdpi.com

Table 1: Selected LC-MS Methods for Direct this compound Quantification

| Method | Instrumentation | Sample Preparation | Key Findings |

| LC-MS/MS | Triple Quadrupole | Two-step SPE | LOQ at or below 30 ng/g for glycidyl esters. researchgate.net |

| LC-TOF-MS & LC-MS/MS | Time-of-Flight & Triple Quadrupole | GPC and SPE | LOQ between 50 and 100 μg/kg. acs.org |

| LC-MS | Single Quadrupole | Dilution only | Acceptable recovery without sample cleanup. nih.gov |

| UHPLC-MS/MS | Triple Quadrupole | QuEChERS and SPE | Low ppb to ppt (B1677978) sensitivities achievable. spettrometriadimassa.it |

Supercritical Fluid Chromatography-High-Resolution Mass Spectrometry (SFC-HRMS)

Supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) presents a rapid and efficient alternative for the direct analysis of glycidyl esters. chromatographyonline.com This "dilute and shoot" approach significantly reduces sample preparation time by eliminating the need for hydrolysis and derivatization steps. researchgate.netchromatographyonline.com An SFC-HRMS/MS method was developed for the simultaneous determination of nine 3-MCPD esters and seven glycidyl esters, including this compound, in a single run. chromatographyonline.com The method demonstrated good performance characteristics, meeting the criteria required by regulatory bodies. chromatographyonline.com

Application of Isotope-Labeled Internal Standards in Quantification

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate quantification in mass spectrometry-based methods. acanthusresearch.com For this compound analysis, isotopically labeled analogues such as ¹³C-labeled glycidyl esters are employed to compensate for matrix effects and variations in instrument response. acs.org These standards, being chemically identical to the analyte but with a different mass, co-elute and experience the same ionization suppression or enhancement, leading to more accurate and precise results. acanthusresearch.comscispace.comlgcstandards.com The use of SIL-IS has been shown to significantly improve the precision of analytical methods. scispace.com For comprehensive analysis, a suite of labeled standards corresponding to the different fatty acid esters is often necessary. analis.com.my

Indirect Determination Methodologies

Indirect methods involve the chemical or enzymatic release of glycidol (B123203) from the glycidyl ester backbone, followed by the quantification of the liberated glycidol. analis.com.mybund.de These methods are often used for routine analysis due to the requirement of fewer reference standards. nih.gov

Hydrolysis-Based Approaches (Chemical and Enzymatic)

Indirect methods rely on the hydrolysis of glycidyl esters to release glycidol. This can be achieved through chemical means, using either acidic or alkaline conditions, or through enzymatic hydrolysis. mdpi.comnih.gov

Chemical Hydrolysis: Alkaline-catalyzed ester cleavage is a common approach. bund.de For instance, AOCS Official Method Cd 29c-13 utilizes a dilute sodium hydroxide (B78521) solution or sodium methoxide (B1231860) in methanol (B129727) for base catalysis. analis.com.my

Enzymatic Hydrolysis: Lipases, such as Candida rugosa lipase (B570770), can be used for the enzymatic release of glycidol from the esters. nih.gov This approach is often considered milder than chemical hydrolysis.

Following hydrolysis, the released glycidol is typically converted into a more stable and detectable derivative. analis.com.my

Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

After hydrolysis, the liberated glycidol is derivatized to enhance its volatility and improve its chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS). analis.com.myrestek.com A common derivatization agent is phenylboronic acid (PBA), which reacts with the diol structure of the hydrolyzed glycidol. analis.com.myeuropa.eu

In some indirect methods, the glycidol released from glycidyl esters is converted to 3-monobromopropanediol (3-MBPD) or 3-MCPD, which is then derivatized with PBA and analyzed by GC-MS. mdpi.combund.denih.gov The quantification of glycidyl esters is then calculated based on the amount of the derivatized product, often by subtracting the amount of pre-existing 3-MCPD esters in the sample. bund.de

While indirect methods are widely used, they can be more time-consuming due to the multiple sample preparation steps, including hydrolysis, neutralization, and derivatization. analis.com.my

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow for quantifying this compound, especially in complex food matrices such as edible oils. The primary goal is to remove interfering substances like triglycerides, which constitute the bulk of the oil, while efficiently extracting and concentrating the target analyte.

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of glycidyl esters, including this compound, from edible oil samples. researchgate.netanalis.com.my This method relies on the partitioning of the analyte between a solid sorbent and a liquid mobile phase.

Multi-step SPE protocols are often necessary to achieve the required level of cleanliness for sensitive analysis. A common approach involves a two-step SPE procedure. researchgate.net For instance, a C18 cartridge can be used in the first step, followed by a silica-based cartridge. researchgate.netresearchgate.net In one such method, a 10 mg sample of oil is dissolved in acetone, spiked with a deuterium-labeled internal standard, and then purified on a C18 cartridge using methanol as the eluent. researchgate.net This is followed by further purification on a normal silica (B1680970) SPE cartridge with a 5% ethyl acetate (B1210297) in hexane (B92381) solution. researchgate.net For samples with expected low concentrations (below 0.5 mg/kg), a larger sample size (0.5 g) can be pre-concentrated on a silica column. nih.gov

Another multi-step SPE procedure for high-fat-content foods involves a three-stage cleanup. jfda-online.com The process may start with extraction using ethyl acetate, followed by concentration and redissolving in a dichloromethane/hexane mixture. jfda-online.com The sample is then loaded onto a preconditioned silica SPE cartridge, and fractionation is achieved using different solvent mixtures. jfda-online.com For some matrices, a hydrophilic-lipophilic balanced (HLB) SPE cartridge is used for final purification. nih.gov

The choice of sorbents and elution solvents is critical and depends on the specific matrix and the target analytes. For example, a mixture of sorbents like Si-SAX, PSA, and Z-sep+ has been optimized for cleaning extracts from vegetable oils, margarine, biscuits, and croissants. nih.gov

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is another effective technique for removing high-molecular-weight interferences from sample extracts. acs.orggilson.com This method separates molecules based on their size in solution. gilson.com In the context of this compound analysis in edible oils, GPC is particularly useful for separating the smaller glycidyl ester molecules from the much larger triglyceride molecules that dominate the matrix. nih.govresearchgate.net

A validated method for analyzing seven glycidyl esters, including this compound, in various edible oils combines GPC with an additional SPE cleanup step on silica gel. acs.orgnih.gov This approach allows for the efficient removal of the matrix from a 400 mg oil sample loaded onto the GPC column, enabling the detection of low contamination levels. acs.orgnih.gov The automated nature of GPC systems allows for the reproducible extraction of multiple samples in a relatively short period. acs.org GPC is effective in removing a range of interfering substances, including lipids, proteins, and pigments, which leads to more reliable analytical results and reduces instrument downtime. gilson.com

Solid-Phase Extraction (SPE), Including Multi-Step Protocols

Method Validation and Performance Evaluation

The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for purpose. This process involves evaluating several key performance characteristics.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

For glycidyl esters, these limits are often determined based on the signal-to-noise (S/N) ratio, typically with an S/N of 3 for LOD and 10 for LOQ. nih.govmdpi.com The LOD and LOQ for this compound and other glycidyl esters can vary significantly depending on the analytical technique and sample preparation method used.

For instance, a method involving lipase hydrolysis and modified QuEChERS sample preparation followed by GC-MS analysis reported an LOD and LOQ for glycidol (the precursor to glycidyl esters) of 0.02 mg/kg and 0.1 mg/kg, respectively. nih.gov An LC-MS/MS method with a two-step SPE cleanup achieved method detection limits in the range of 70-150 µg/kg for individual glycidyl esters when using a 10 mg sample, and 1-3 µg/kg with a 0.5 g sample. nih.gov Another direct analysis method using LC-TOFMS reported an LOQ for total glycidyl esters of approximately 100 µg/kg. ovid-verband.de A UPLC-ELSD method determined an LOQ of 0.6 µg glycidol equivalents/g of oil for each glycidyl ester species. researchgate.netresearchgate.net In another study using UHPLC-MS/MS, the LOQs ranged from 0.01 to 0.1 mg/kg. nih.gov

The following table summarizes the LOD and LOQ values for glycidyl esters from various studies:

| Analytical Method | Analyte | LOD | LOQ | Matrix |

| GC-MS nih.gov | Glycidol | 0.02 mg/kg | 0.1 mg/kg | Edible Oil |

| LC-MS/MS nih.gov | Individual GEs | 1-3 µg/kg (0.5g sample) | - | Virgin Olive Oil |

| LC-TOFMS ovid-verband.de | Total GEs | - | ~100 µg/kg | Edible Oil |

| UPLC-ELSD researchgate.netresearchgate.net | Each GE species | - | 0.6 µg glycidol equivalents/g | Extra-virgin Olive Oil |

| UHPLC-MS/MS nih.gov | Glycidyl esters | - | 0.01 to 0.1 mg/kg | Vegetable oils, margarine, biscuits, croissants |

| GC-MS/MS researchgate.net | GEs | 1.5 µg/kg | 5 µg/kg | Infant Formula |

This table is based on data from multiple sources and is intended for illustrative purposes.

Accuracy, repeatability, and reproducibility are fundamental to validating the performance of an analytical method. plos.org Accuracy refers to the closeness of a measured value to the true value. Repeatability (intra-day precision) measures the variation in results obtained by the same operator, on the same equipment, over a short period. horiba.com Reproducibility (inter-laboratory precision) assesses the variation in results when the analysis is performed in different laboratories. horiba.com

For this compound and other glycidyl esters, accuracy is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govplos.org

In a study using lipase hydrolysis and modified QuEChERS, the repeatability for glycidol at 0.5 mg/kg and 1.0 mg/kg spiking levels showed RSDs of 7.2% and 5.4%, respectively. nih.gov The intermediate precision (inter-day) for the same method had RSDs of 4.3% and 3.9% at the same spiking levels. nih.gov An interlaboratory study for a method using two-step SPE and LC-MS reported repeatability (RSDr) ranging from 6.85% to 19.88% and reproducibility (RSDR) from 16.58% to 35.52% for samples with GE concentrations greater than 0.5 mg/kg. researchgate.netresearchgate.net Another method validation showed trueness values (a measure of accuracy) between 72% and 118% and precision lower than 20%. nih.gov

The following table provides a summary of precision data from different studies:

| Method | Parameter | Spiking Level/Concentration | RSD/CV (%) | Matrix |

| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Repeatability (RSD) | 0.5 mg/kg | 7.2 | Edible Oil |

| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Repeatability (RSD) | 1.0 mg/kg | 5.4 | Edible Oil |

| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Intermediate Precision (RSD) | 0.5 mg/kg | 4.3 | Edible Oil |

| Lipase hydrolysis, QuEChERS, GC-MS nih.gov | Intermediate Precision (RSD) | 3.9 | 1.0 mg/kg | Edible Oil |

| Two-step SPE, LC-MS researchgate.netresearchgate.net | Repeatability (RSDr) | > 0.5 mg/kg | 6.85 - 19.88 | Various Oils |

| Two-step SPE, LC-MS researchgate.netresearchgate.net | Reproducibility (RSDR) | > 0.5 mg/kg | 16.58 - 35.52 | Various Oils |

| UHPLC-MS/MS nih.gov | Precision | - | < 20 | Vegetable oils, margarine, etc. |

| UPLC-ELSD mdpi.com | Intermediate Precision (CV) | - | ≤ 14 | Extra-virgin Olive Oil |

This table is based on data from multiple sources and is intended for illustrative purposes.

Recovery studies are performed to assess the efficiency of the extraction and cleanup steps of an analytical method. uzh.ch This is typically done by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the spiked amount. nih.gov

Matrix effects are a common challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can either enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. nih.gov The use of isotopically labeled internal standards is a common strategy to compensate for both recovery losses and matrix effects. acs.orgnih.gov

In a method using GPC and SPE cleanup, recoveries for seven glycidyl esters ranged from 68% to 111%, with an average of 93%. acs.org To account for matrix effects, quantification was performed by automated standard addition to the extracts. acs.org Another study using a direct LC-MS method without sample cleanup reported recovery values ranging from 82.7% to 147.5%. nih.gov While some values were outside the ideal 80-120% range, all were above 80%, suggesting the absence of significant ion suppression. nih.gov A method using a two-step SPE and LC-MS/MS reported average recoveries of five glycidyl esters spiked at 0.1, 1, and 10 mg/kg to be in the range of 84% to 108%. nih.gov In a validation study for a method analyzing various foodstuffs, spike recovery was within 70% to 125%. mdpi.com

The following table summarizes recovery data from different analytical methods:

| Method | Spiking Level | Recovery Range (%) | Average Recovery (%) | Matrix |

| GPC, SPE, LC-MS acs.org | Not specified | 68 - 111 | 93 | Edible Oils |

| Direct LC-MS nih.gov | LOQ and higher | 82.7 - 147.5 | - | Various Oils |

| Two-step SPE, LC-MS/MS nih.gov | 0.1, 1, 10 mg/kg | 84 - 108 | - | Virgin Olive Oil |

| UPLC-ELSD researchgate.netresearchgate.net | Not specified | 88.3 - 107.8 | - | Extra-virgin Olive Oil |

| UHPLC-MS/MS nih.gov | Not specified | 72 - 118 (Trueness) | - | Vegetable oils, margarine, etc. |

| GC-MS/MS mdpi.com | 30 - 7500 µg/kg | 70 - 125 | - | Milk, cooking oil, lard |

This table is based on data from multiple sources and is intended for illustrative purposes.

Comparison with Established Standardized Methods

The quantification of this compound, a significant process contaminant in refined edible oils, is approached through two main analytical strategies: indirect and direct methods. Several standardized methods have been developed and validated by international bodies such as the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO). These methods differ in their principles, complexity, and the form of the analyte being quantified. A comparative analysis of these established methods is crucial for laboratories to select the most appropriate approach based on their specific requirements for accuracy, throughput, and analytical capabilities.

Indirect methods are predicated on the chemical transformation of glycidyl esters into a common, more easily analyzable molecule. In contrast, direct methods aim to quantify the intact this compound molecule. The choice between these approaches often involves a trade-off between analytical precision and sample throughput.

Indirect Analytical Methods

Indirect methods are widely adopted for routine monitoring due to their robustness and the availability of standardized protocols. These methods typically involve the cleavage of the ester bond to release glycidol, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

AOCS Official Method Cd 29c-13 / ISO 18363-1: This method, also known as the differential method or DGF C-VI 18 (10), is designed for rapid screening. analis.com.myrsc.org It involves a fast alkaline-catalyzed transesterification to release glycidol and 3-monochloropropanediol (3-MCPD). The total amount of 3-MCPD and glycidol (which is converted to 3-MCPD) is determined in one assay (Assay A), while a second assay (Assay B) measures only the 3-MCPD content. The glycidyl ester content is then calculated by the difference between the two results. analis.com.mystandards.govt.nz While this method boasts a short analysis time of approximately 1.5 to 2 hours, the indirect calculation of glycidyl esters can be prone to errors, especially at low concentrations. fediol.eufediol.eu

AOCS Official Method Cd 29a-13 / ISO 18363-3: Referred to as the "Unilever method," this procedure involves a slow acid-catalyzed transesterification. fediol.eufediol.eu A key feature of this method is the conversion of glycidyl esters into 3-monobromopropanediol (3-MBPD) monoesters before the cleavage of the ester bond. iteh.ainqacdublin.com The released 3-MBPD is then derivatized and quantified by GC-MS, providing a direct measurement of the original glycidyl ester content. fediol.eu Although this method is considered to provide very accurate results for glycidyl esters, it is significantly more time-consuming, with analysis times exceeding 16 hours. fediol.eufediol.eu

AOCS Official Method Cd 29b-13 / ISO 18363-2: Known as the "3-in-1 method," this approach uses a slow alkaline-catalyzed transesterification to release 2-MCPD, 3-MCPD, and glycidol. fediol.eu Similar to AOCS Cd 29a-13, glycidol is converted to 3-MBPD for quantification, which allows for a more direct and accurate measurement of glycidyl esters compared to the differential method. standards.govt.nzfediol.eu However, it also shares the disadvantage of a long analysis time of over 16 hours. fediol.eu

ISO 18363-4:2021 / AOCS Cd 29f-21: This more recent standard, also known as the "Zwagerman-Overman method," utilizes a fast alkaline transesterification similar to AOCS Cd 29c-13 but incorporates isotopically labeled internal standards for both 3-MCPD and glycidol. This allows for the correction of the partial conversion of 3-MCPD to glycidol during the reaction, enabling a direct and more accurate quantification of glycidyl esters in a short analysis time (1.5-2 hours). fediol.eujournalmeattechnology.com The main drawback of this method is the requirement for more sophisticated GC-MS/MS equipment. fediol.eu

Direct Analytical Methods

Direct methods offer the significant advantage of quantifying the intact this compound molecule, thereby avoiding potential inaccuracies associated with chemical conversions. These methods typically employ Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

LC-MS/MS Based Methods: Direct quantification using LC-MS or tandem mass spectrometry (LC-MS/MS) allows for the separation and detection of individual glycidyl esters, including this compound. analis.com.myresearchgate.net These methods usually involve a sample preparation step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove the bulk of the triacylglycerol matrix before analysis. acs.org The use of stable isotope-labeled internal standards for each analyte in stable isotope dilution analysis (SIDA) can provide high accuracy and precision. researchgate.net While direct methods are highly specific and can provide a more detailed profile of glycidyl esters, they require a larger number of reference standards and internal standards, which may not all be commercially available. analis.com.my A collaborative study for a direct LC-MS method for several glycidyl esters, including this compound, has been conducted, demonstrating its suitability for quantification in edible oils. researchgate.net

Performance Comparison

The selection of an analytical method for this compound quantification depends on a balance of factors including the required level of accuracy, the number of samples to be analyzed, and the available instrumentation. The following table summarizes the performance characteristics of the compared methods. It is important to note that much of the available data from collaborative studies on indirect methods report the performance for total glycidyl esters (expressed as glycidol equivalent) rather than for individual esters like this compound.

| Method | Principle | Analyte Measured | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSDr/RSDR %) | Analysis Time | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|---|---|

| AOCS Cd 29c-13 / ISO 18363-1 | Indirect, fast alkaline transesterification, differential measurement | Total Glycidyl Esters (as glycidol, calculated) | ~0.1 mg/kg (as glycidol) nih.gov | Not directly measured for GE | Variable, depends on concentration | ~1.5 - 2 hours fediol.eu | Fast, suitable for high-throughput screening | Indirect calculation can be inaccurate, especially at low levels fediol.eucabidigitallibrary.org |

| AOCS Cd 29a-13 / ISO 18363-3 | Indirect, slow acid transesterification | Total Glycidyl Esters (as 3-MBPD) | 0.03 - 0.1 mg/kg (as glycidol) researchgate.netiteh.ai | ~88 - 115% (for bound glycidol) acs.org | RSDr: ~2-7% nih.gov | > 16 hours fediol.eu | High accuracy, direct measurement of GE derivative | Very time-consuming, complex procedure |

| AOCS Cd 29b-13 / ISO 18363-2 | Indirect, slow alkaline transesterification | Total Glycidyl Esters (as 3-MBPD) | ~0.1 mg/kg (as glycidol) | Generally high | Good | > 16 hours fediol.eu | Accurate, simultaneous determination of 2- & 3-MCPD esters | Very time-consuming |

| ISO 18363-4 / AOCS Cd 29f-21 | Indirect, fast alkaline transesterification with isotope correction | Total Glycidyl Esters (as 3-MBPD) | 18 µg/kg (as glycidol) journalmeattechnology.com | 91.3% journalmeattechnology.com | RSDr: 5.1%, RSDR: 19.1% journalmeattechnology.com | ~1.5 - 2 hours fediol.eu | Fast and accurate due to isotope correction | Requires GC-MS/MS instrumentation fediol.eu |

| Direct LC-MS/MS | Direct analysis | Intact this compound | 50 - 100 µg/kg acs.org | 68 - 111% acs.org | RSDr: 6.85-19.88%, RSDR: 16.58-35.52% (for individual GE >0.5 mg/kg) researchgate.net | Variable, but generally faster than slow indirect methods | High specificity, quantifies individual esters | Requires multiple standards, matrix effects can be an issue |

Mitigation and Prevention Strategies for Glycidyl Linoleate Formation

Strategies to Reduce Precursor Concentrations (MAGs and DAGs)

The primary precursors for the formation of glycidyl (B131873) esters, including glycidyl linoleate (B1235992), are partial acylglycerols, specifically monoacylglycerols (MAGs) and diacylglycerols (DAGs). mpoc.org.mynih.gov Therefore, a crucial strategy for mitigation is to minimize the concentration of these precursors in the crude oil before it undergoes high-temperature refining.

The formation of MAGs and DAGs is largely a result of the enzymatic hydrolysis of triacylglycerols (TAGs) by lipase (B570770). keypublishing.orgftb.com.hr The activity of this enzyme is influenced by several factors, from agricultural practices to post-harvest handling. nih.govkeypublishing.org Key strategies to reduce precursor concentrations include:

Good Agricultural Practices: The conditions under which oil-producing plants are grown, including climate, soil, and fertilization, can affect the initial quality of the raw material. keypublishing.orgftb.com.hr

Harvesting and Handling: Minimizing damage to oil fruits or seeds is essential, as bruised or damaged materials exhibit higher lipolytic activity. mpoc.org.my Practices such as timely harvesting, avoiding overripe or rotten fruit, and careful handling can significantly reduce the formation of MAGs and DAGs. keypublishing.org

Post-Harvest Processing: The time between harvesting and processing should be minimized to limit lipase activity. keypublishing.org Rapid sterilization of oil palm fruits, for instance, helps to inactivate the enzymes responsible for the hydrolysis of TAGs. nih.gov Extraction within 48 hours of harvest has been shown to result in lower levels of MAGs and DAGs. nih.gov

Crude Oil Washing: Washing crude oil with polar solvents like water or a water/alcohol mixture can help remove water-soluble precursors, although this is more effective for chloride precursors of 3-MCPD esters than for DAGs. nih.govacs.orgresearchgate.net

Studies have established a clear correlation between DAG content and GE formation. For example, it was found that refined oils with a high DAG content (87%) had a GE content 10 times higher than oils with a low DAG content (3.9–6.8%). nih.govsrce.hr Keeping DAG levels below 4% in crude palm oil has been suggested as a target to reduce GE formation during deodorization. mpoc.org.my

Process Optimization during Thermal Treatment

The deodorization step, which involves heating oil to high temperatures (typically 230-260°C) to remove volatile compounds and free fatty acids (FFAs), is the main stage where glycidyl esters are formed. mpoc.org.myaocs.org Optimizing this process is a key mitigation strategy.

The formation of glycidyl esters is directly proportional to both the temperature and duration of the deodorization process. mpoc.org.mynih.gov Research has consistently shown that GE levels increase with rising temperatures, with significant formation beginning around 200°C and accelerating at temperatures above 230°C. mpoc.org.myital.sp.gov.br

Key research findings include:

Lowering the deodorization temperature is an effective way to reduce GE formation. mpoc.org.myfao.org For example, deodorizing oils at temperatures below 230°C can avoid significant GE formation. mpoc.org.my

A study on palm oil deodorization at various temperatures (210, 230, 250, and 270 °C) and times (30 to 120 minutes) found that GE levels rose considerably above 250 °C. nih.govresearchgate.net At 270°C, the GE concentration increased over time, whereas at lower temperatures, the influence of time was less significant. ital.sp.gov.br

While lowering the temperature is effective, it must be balanced with the need to achieve desired oil quality, such as color and flavor. sciendo.com To compensate for the reduced heat bleaching effect at lower temperatures, the residence time may need to be increased. mpoc.org.my

Alternative deodorization techniques can reduce the thermal load. These include using a stronger vacuum to lower the boiling point of volatile compounds, dual deodorization (a short period at high temperature followed by a longer period at a lower temperature), and short-path distillation. mpoc.org.my

A lab-scale study on sunflower, rapeseed, and soybean oils demonstrated the significant effects of both temperature and residence time on GE formation, with temperature being the more influential factor. sciendo.comresearchgate.net

Effect of Deodorization Temperature on Glycidyl Ester (GE) Formation in Palm Oil

This table summarizes findings from a study that tested GE formation under different temperature and time conditions. Note the significant increase in GE levels at 270°C.

| Deodorization Time (min) | GE at 230°C (mg/kg) | GE at 250°C (mg/kg) | GE at 270°C (mg/kg) |

|---|---|---|---|

| 30 | 0.40 | 1.55 | 4.50 |

| 60 | 0.43 | 1.65 | 6.80 |

| 90 | 0.42 | 1.60 | 7.90 |

| 120 | 0.45 | 1.70 | 8.51 |

Data adapted from Tivanello et al. (2020). ital.sp.gov.br

Application of Adsorbents and Catalysts

Another effective mitigation strategy is the use of adsorbents to remove either the GE precursors (MAGs and DAGs) or the GEs themselves after they have formed. acs.org This can be done during the bleaching step or as a post-refining treatment.

Commonly used adsorbents include:

Activated Carbon: Acid-washed activated carbon has shown high efficiency in removing GEs from palm oil. One study reported a removal rate of over 95%. researchgate.net Another found a 97% reduction in GEs. nih.gov

Bleaching Clays (B1170129): Increasing the amount of bleaching clay can help reduce GE formation. fao.org pH-neutral clays are particularly useful as they reduce the oil's acidity, which can otherwise contribute to precursor formation. fao.org

Synthetic Magnesium Silicate: This adsorbent has been shown to reduce the concentration of GEs and related compounds. researchgate.net

Zeolites: Calcinated zeolite is another material capable of lowering GE levels. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs): These materials have been investigated for their ability to selectively adsorb and remove GEs and their precursors. nih.gov A study using a titanium-based MOF (Ti-MOF) achieved up to 58% removal of GEs from palm oil.

The effectiveness of these adsorbents can be influenced by factors such as dosage, contact time, and temperature. researchgate.netgoogle.com

Role of Antioxidants in Inhibiting Formation

Antioxidants can play a significant role in mitigating the formation of glycidyl linoleate by inhibiting oxidative mechanisms that may contribute to its creation. researchgate.netijmrhs.com They function by scavenging free radicals, which are believed to be involved in the formation pathway of GEs at high temperatures. researchgate.netacs.orgnih.gov

Both natural and synthetic antioxidants have been studied for their inhibitory effects:

Synthetic Antioxidants: Tert-butylhydroquinone (B1681946) (TBHQ) has been shown to effectively inhibit GE formation. researchgate.net Other synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have also demonstrated inhibitory capacity. researchgate.netsemanticscholar.org

Natural Antioxidants:

Tocopherols (Vitamin E): As a natural component of many vegetable oils, α-tocopherol can inhibit GE formation. acs.orgnih.gov

Plant-Based Antioxidants: Sesame oil, rich in natural antioxidants, was found to inhibit GE formation in various other oils during deodorization. researchgate.net Other effective natural antioxidants include quercetin, astaxanthin, propyl gallate (PG), and L-ascorbyl palmitate (AP). researchgate.net

One study investigating seven different antioxidants found that all significantly inhibited GE generation in rice oil when heated. researchgate.net The inhibitory effects were ranked, with propyl gallate (PG) showing the highest inhibition rate at 43.20%. researchgate.net

Inhibitory Effects of Various Antioxidants on GE Formation in Rice Oil

This table shows the percentage of GE inhibition by different antioxidants (at 0.06% concentration) in rice oil heated at 240°C for 1.5 hours.

| Antioxidant | Inhibition Rate (%) |

|---|---|

| Propyl Gallate (PG) | 43.20 |

| Astaxanthin (AS) | 30.82 |

| L-Ascorbyl Palmitate (AP) | 27.72 |

| Puerarin (PU) | > TBHQ |

| Tert-butylhydroquinone (TBHQ) | > Quercetin |

| Quercetin (QU) | > α-tocopherol |

| α-tocopherol (VE) | Lowest |

Data adapted from a 2024 study on antioxidant effects. researchgate.net

Enzymatic Approaches in Oil Processing

Enzymatic methods represent a promising and highly specific approach to mitigating GE formation. nih.gov These strategies can be used to either reduce the concentration of precursors or to break down the GEs after they have formed.

One reported approach involves an enzyme cascade to convert GEs into the harmless compound glycerol (B35011). researchgate.net This process could involve: